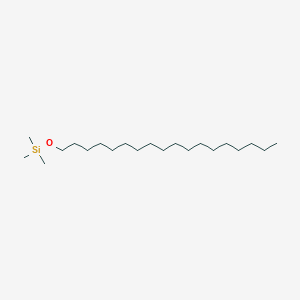![molecular formula C3H7BO3 B099093 [1,3,2]Dioxaborinan-2-ol CAS No. 19118-85-5](/img/structure/B99093.png)
[1,3,2]Dioxaborinan-2-ol
Descripción general
Descripción
“[1,3,2]Dioxaborinan-2-ol” belongs to the class of organic compounds known as dioxaborolanes. These are compounds containing a five-member saturated aliphatic heterocycle made up of two oxygen atoms, a boron atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-member saturated aliphatic heterocycle made up of two oxygen atoms, a boron atom, and three carbon atoms . The molecular formula is C2H5BO3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
[1,3,2]Dioxaborinan-2-ol derivatives have been extensively studied for their unique chemical properties and potential applications. Salunkhe, Ramachandran, and Brown (1999) introduced a new allylborating agent, B-(2-azido-2-propenyl)-1,3,2-dioxaborinane, notable for its utility in converting representative aldehydes into 2-azido-1-alken-4-ols, highlighting its potential in organic synthesis (Salunkhe, Ramachandran, & Brown, 1999). Additionally, Matsubara, Seto, Tahara, and Takahashi (1989) synthesized 2,5-Diaryl-1,3,2-dioxaborinane derivatives, revealing their ability to form mesomorphic phases, making them a new series of liquid-crystalline compounds containing a boron atom (Matsubara, Seto, Tahara, & Takahashi, 1989).
Conformational Studies and Molecular Modelling
Valiakhmetova, Bochkor, and Kuznetsov (2008) delved into the theoretical aspects of this compound, specifically studying the internal rotation of a nitro group in 2-methyl-5-nitro-1,3,2-dioxaborinane, providing insights into its molecular behavior and potential energy surface (Valiakhmetova, Bochkor, & Kuznetsov, 2008). Similarly, the work by Kuznetsov, Valiakhmetova, and Bochkor (2007) utilized various quantum-chemical methods to examine the conformational equilibrium of 2,5,5-substituted 1,3,2-dioxaborinanes, contributing valuable information on the behavior of these molecules (Kuznetsov, Valiakhmetova, & Bochkor, 2007).
Structural Analysis and Applications
The study by Emsley, Freeman, Bates, and Hursthouse (1989) highlighted the hydrolytic stability of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane and its structural peculiarities through X-ray crystallography, showcasing the molecule's potential in various applications (Emsley, Freeman, Bates, & Hursthouse, 1989). The work by Valiakhmetova, Bochkor, and Kuznetsov (2009) further investigated the conformational properties of 2-methyl-1,3,2-dioxaborinane in complex with ammonia, revealing the formation of different molecular associates, which is significant for understanding its interaction with other molecules (Valiakhmetova, Bochkor, & Kuznetsov, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-hydroxy-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO3/c5-4-6-2-1-3-7-4/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPORTNVFTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


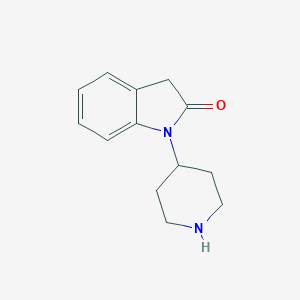
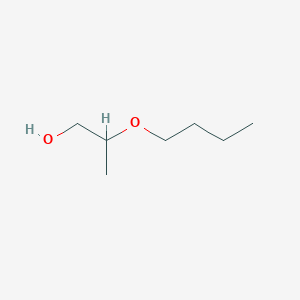
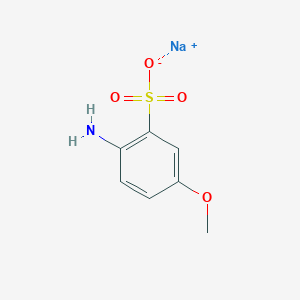

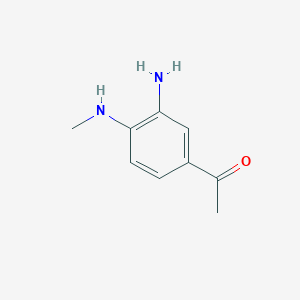
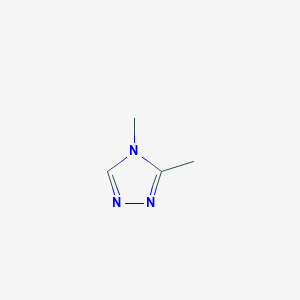
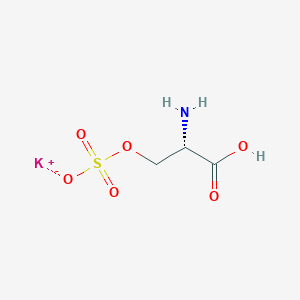

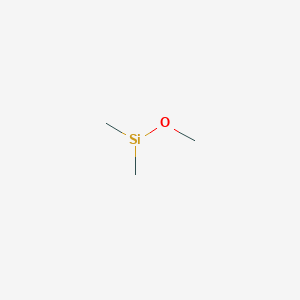
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)

